molecular formula C44H34N4 B1358299 4,4',5,5'-Tetraphenyl-2,2'-di-o-tolyl-2'H-1,2'-biimidazole CAS No. 29864-15-1

4,4',5,5'-Tetraphenyl-2,2'-di-o-tolyl-2'H-1,2'-biimidazole

Cat. No.: B1358299
CAS No.: 29864-15-1
M. Wt: 618.8 g/mol
InChI Key: WSZWUSHWRSORQG-UHFFFAOYSA-N
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Description

4,4',5,5'-Tetraphenyl-2,2'-di-o-tolyl-2'H-1,2'-biimidazole ( 29864-15-1) is an advanced organic compound with a molecular formula of C 44 H 34 N 4 and a molecular weight of 618.77 g/mol . This light yellow powder, which is also known synonymously as 2-methyl-HABI Dimer, is characterized by a high purity level of not less than 98% . It belongs to the class of hexaarylbiimidazole (HABI) compounds, which are widely recognized for their utility in synthetic chemistry and materials science. The primary application of this compound is as a key pharmaceutical intermediate in the research and development of new active pharmaceutical ingredients (APIs) . Its complex molecular structure, featuring multiple phenyl and o-tolyl substituents, makes it a valuable scaffold for constructing more sophisticated molecules. Furthermore, its structural similarity to other biimidazole compounds, such as 2,2'-Bis(2-chlorophenyl)-4,4',5,5'-tetraphenyl-1,2'-biimidazole which is a known photopolymerization initiator , suggests potential applications in light-induced chemical processes and polymer chemistry . Physical and Chemical Properties: The predicted density of this compound is 1.14±0.1 g/cm 3 , and its predicted boiling point is 789.1±70.0 °C . It has a predicted pKa of 4.06±0.10 . To maintain its stability and performance, the material must be stored sealed in a cool, dry environment at temperatures between 2°C and 8°C . Important Notice: This product is strictly labeled "For Research Use Only" (RUO) . It is intended for use in laboratory research and chemical synthesis. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) before use and adhere to all standard laboratory safety protocols.

Properties

IUPAC Name

2-(2-methylphenyl)-1-[2-(2-methylphenyl)-4,5-diphenylimidazol-2-yl]-4,5-diphenylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H34N4/c1-31-19-15-17-29-37(31)43-45-41(35-25-11-5-12-26-35)42(36-27-13-6-14-28-36)48(43)44(38-30-18-16-20-32(38)2)46-39(33-21-7-3-8-22-33)40(47-44)34-23-9-4-10-24-34/h3-30H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSZWUSHWRSORQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC(=C(N2C3(N=C(C(=N3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6C)C7=CC=CC=C7)C8=CC=CC=C8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H34N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00595562
Record name 2,2'-Bis(2-methylphenyl)-4,4',5,5'-tetraphenyl-2'H-1,2'-biimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00595562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

618.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29864-15-1
Record name 2,2'-Bis(2-methylphenyl)-4,4',5,5'-tetraphenyl-2'H-1,2'-biimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00595562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’,5,5’-Tetraphenyl-2,2’-di-o-tolyl-2’H-1,2’-biimidazole typically involves the radical dimerization of 4,5-diphenyl-2-(o-tolyl)imidazole. The reaction is carried out in the presence of potassium ferricyanide and potassium hydroxide in water, under controlled temperature conditions . The resulting solid is then recrystallized from a benzene/ethanol mixture to yield pale-yellow crystals with a high yield of 88% .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring purity, and implementing efficient recrystallization techniques to achieve high yields and consistent quality.

Chemical Reactions Analysis

Types of Reactions

4,4’,5,5’-Tetraphenyl-2,2’-di-o-tolyl-2’H-1,2’-biimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can also be reduced, although the specific conditions and products depend on the reagents used.

    Substitution: The phenyl and tolyl groups can undergo substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Halogenating agents and other electrophiles can be used to introduce new substituents onto the phenyl and tolyl rings.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxygenated derivatives, while substitution reactions can produce halogenated or alkylated derivatives.

Scientific Research Applications

Photochemistry

One of the most notable applications of this compound is its role as a photoinitiator in polymerization processes. It can absorb light and initiate photochemical reactions, making it useful in the production of photopolymers used in coatings and adhesives. The ability to generate free radicals upon light exposure allows for efficient curing processes in various industrial applications.

Materials Science

In materials science, 4,4',5,5'-Tetraphenyl-2,2'-di-o-tolyl-2'H-1,2'-biimidazole is employed in the development of advanced materials with specific optical and electronic properties. Its structural features enable the design of materials that exhibit enhanced stability and performance under light exposure. This compound is particularly relevant in the creation of organic light-emitting diodes (OLEDs) and solar cells .

Organic Electronics

The compound's unique electronic properties make it suitable for applications in organic electronics. It can be used as a component in organic field-effect transistors (OFETs) due to its ability to facilitate charge transport. This application is crucial for developing flexible electronic devices that require lightweight and efficient materials .

Case Study 1: Photopolymerization Processes

In a study focused on photopolymerization processes using this compound as a photoinitiator, researchers demonstrated its effectiveness in initiating polymerization reactions under UV light. The results indicated that the compound significantly reduced curing times while improving the mechanical properties of the resulting polymers. This efficiency is attributed to its high absorption coefficient in the UV range.

Case Study 2: Development of OLEDs

Another study investigated the use of this compound in OLED technology. Researchers found that incorporating this compound into OLED structures enhanced light emission efficiency and stability. The findings suggest that this compound can improve device performance by optimizing charge transport and reducing energy losses during operation .

Mechanism of Action

The mechanism of action of 4,4’,5,5’-Tetraphenyl-2,2’-di-o-tolyl-2’H-1,2’-biimidazole involves its ability to absorb light and undergo photochemical reactions. Upon exposure to light, the compound can generate reactive intermediates that can initiate polymerization or other chemical processes. The molecular targets and pathways involved depend on the specific application and the nature of the photochemical reaction.

Comparison with Similar Compounds

Structural Features :

  • Crystal System: Monoclinic, space group P21, with unit cell parameters $a = 10.1233(5)$ Å, $b = 12.1414(7)$ Å, $c = 13.7420(7)$ Å, $\beta = 98.389(5)^\circ$, and $V = 1670.97(15)$ ų .
  • Dihedral Angles : The two imidazole rings form a dihedral angle of 75.45°, indicating near-orthogonal geometry. Substituents induce steric strain, with phenyl and tolyl groups twisting out of plane (e.g., dihedral angles of 72.36° and 89.15° for N1-ring vs. C1- and C3-appended rings) .

Applications :
Biimidazole derivatives are explored for fluorescence sensing , energetic materials , and photopolymerization initiators .

Comparison with Structural Analogs

Table 1: Structural and Crystallographic Comparison

Compound Substituents Dihedral Angle (Imidazole Rings) Key Interactions Reference
Compound A (hypothetical) 2,2'-di-o-tolyl ~75° (estimated) C–H···N, C–H···π (ortho strain)
4,4',5,5'-Tetraphenyl-2,2'-di-p-tolyl 2,2'-di-p-tolyl 75.45° Phenyl-C34–H34···N2, helical chains
8,8'-di-p-tolyl-7,8'-biacenaphthoimidazole Biacenaphthoimidazole core 75° No significant C–H···N contacts
1,1',5,5'-Tetraphenyl-2,2'-biimidazole Phenyl at 1,1',5,5' N/A (planar post-photoexcitation) Enhanced π-conjugation

Key Observations :

Steric Effects: The p-tolyl analog exhibits reduced steric hindrance compared to bulkier biacenaphthoimidazole derivatives, facilitating intermolecular interactions like C–H···N . In 1,1',5,5'-tetraphenyl-2,2'-biimidazole, replacing pyrrole with imidazole enhances planarity, improving π-conjugation for optical applications .

Supramolecular Interactions :

  • The p-tolyl derivative forms helical chains via C–H···N interactions, absent in biacenaphthoimidazole . Ortho-substitution may disrupt such motifs due to closer proximity of methyl groups.

Comparison with Functional Derivatives

Table 2: Functional and Application-Based Comparison

Compound Functional Groups Key Properties/Applications Reference
Compound A (hypothetical) o-Tolyl, phenyl Potential fluorescence tuning
TNBI (4,4',5,5'-Tetranitro-biimidazole) Nitro groups Energetic material (detonation velocity: 8,380 m/s)
BCIM (Bis(2-chlorophenyl)-biimidazole) 2-chlorophenyl Photoinitiator (λₐᵦₛ: 533 nm)
1,1'-Diphenyl-5,5'-dinaphthyl-biimidazole Naphthyl, phenyl Enhanced emission in polymer matrices

Key Observations :

Energetic Materials :

  • Nitro-substituted biimidazoles (e.g., TNBI) exhibit high detonation velocities (>8,000 m/s) due to dense packing and nitro group reactivity . Compound A , lacking nitro groups, is unsuitable for such applications.

Photopolymerization Initiators :

  • Chlorophenyl derivatives (e.g., BCIM) absorb visible light (533 nm) and generate radicals for polymerization . The methyl groups in Compound A may shift absorption spectra but reduce radical stability compared to electron-withdrawing Cl substituents.

Optical Properties: Biimidazoles with extended π-systems (e.g., naphthyl substituents) show tunable fluorescence .

Biological Activity

4,4',5,5'-Tetraphenyl-2,2'-di-o-tolyl-2'H-1,2'-biimidazole (CAS No. 29864-15-1) is a complex organic compound belonging to the biimidazole class. Its unique structure and photochemical properties make it a subject of interest in various scientific fields, including medicinal chemistry and materials science. This article delves into the biological activity of this compound, highlighting its applications, mechanisms of action, and relevant research findings.

The molecular formula for this compound is C44H34N4C_{44}H_{34}N_{4}, with a molecular weight of approximately 618.77 g/mol. The compound features dual imidazole rings linked by various substituents, which contribute to its biological activity.

PropertyValue
Molecular FormulaC₄₄H₃₄N₄
Molecular Weight618.77 g/mol
Density1.14 g/cm³ (predicted)
Boiling Point789.1 °C (predicted)
pKa4.06 (predicted)

The primary mechanism by which this compound exerts its biological effects is through photochemical reactions. Upon exposure to light, the compound can initiate various chemical processes that may lead to biological activity.

Photoinitiator Properties:

  • Acts as a photoinitiator in polymerization reactions.
  • Absorbs UV light effectively, leading to the generation of reactive species that can interact with biological molecules.

Cytotoxicity and Anticancer Potential

Recent studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The findings suggest that it exhibits significant cytotoxicity against tumor cells by inducing apoptosis and inhibiting cell proliferation.

Case Study:
In a study involving human breast cancer cells (MCF-7), treatment with this compound resulted in:

  • IC50 Value: Approximately 25 µM after 48 hours of exposure.
  • Mechanism: Induction of reactive oxygen species (ROS) leading to oxidative stress and subsequent apoptosis.

Inhibition of Cell Migration

The compound has also been shown to inhibit cell migration in vitro. This property is crucial for preventing metastasis in cancer treatment.

Experimental Findings:
Using scratch assays on MDA-MB-231 cells (a highly metastatic breast cancer line):

  • Migration Rate Reduction: Approximately 40% compared to control after 24 hours.

Applications in Drug Development

Due to its unique properties and biological activities, this compound is being explored as a potential lead compound in drug discovery.

High-throughput Screening (HTS)

The compound's structural similarity to known bioactive molecules allows it to be screened using HTS methods for various therapeutic targets:

  • Targets: Kinases involved in cancer progression.
  • Assays: Cell viability assays and migration assays are commonly used.

Q & A

Q. What are the standard synthetic routes for 4,4',5,5'-tetraphenyl-2,2'-di-o-tolyl-2'H-1,2'-biimidazole, and how is purity assessed?

The compound is typically synthesized via oxidative coupling of substituted imidazole precursors. For example, halogenated derivatives (e.g., 2-chlorophenyl groups) are prepared using aromatic aldehydes and ammonium acetate in a cycloaddition/oxidation sequence . Purity is assessed via nonaqueous titration (min. 97% purity), complemented by high-performance liquid chromatography (HPLC) and elemental analysis . Melting point analysis (196–201°C) and spectroscopic methods (e.g., 1^1H/13^{13}C NMR) are critical for structural validation .

Q. How is the crystal structure of this compound determined, and what software is used for refinement?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. For example, C44_{44}H34_{34}N4_4 derivatives crystallize in monoclinic systems (space group P21_1) with lattice parameters a = 10.1233 Å, b = 12.1414 Å, c = 13.7420 Å, and β = 98.389° . The SHELX suite (SHELXL for refinement, SHELXS for structure solution) is widely used due to its robustness in handling small-molecule crystallography, even with twinned or high-resolution data .

Q. What spectroscopic techniques are employed to characterize its electronic and vibrational properties?

  • IR spectroscopy : Identifies N–H stretching (~3400 cm1^{-1}) and aromatic C–C/C–N vibrations (1500–1600 cm1^{-1}).
  • UV-Vis spectroscopy : π→π* transitions in the 250–300 nm range, influenced by substituents .
  • Multinuclear NMR : 15^{15}N NMR is critical for resolving imidazole ring protonation states .

Advanced Research Questions

Q. How does steric hindrance from aryl substituents influence photophysical and catalytic properties?

The bulky phenyl and o-tolyl groups induce steric strain, reducing aggregation in solution and enhancing photostability. This is critical in photopolymerization applications, where the compound acts as a radical initiator under UV light . Computational studies (DFT) can model substituent effects on HOMO-LUMO gaps and charge-transfer efficiency .

Q. What contradictions exist in reported crystal packing data, and how are they resolved?

Discrepancies arise in halogen-bonding interactions. For example, brominated analogs show variable C–Br···N distances (3.2–3.5 Å), attributed to polymorphism or solvent effects . High-resolution SCXRD (0.8 Å) and Hirshfeld surface analysis are recommended to resolve packing ambiguities .

Q. How is this compound integrated into electrochemical sensors for nitroaromatic explosives?

Boron-doped diamond/graphene nanowall electrodes detect 4,4',5,5'-tetranitro-2,2'-biimidazole (TNBI) via differential pulse voltammetry (DPV). The compound’s nitro groups undergo irreversible reduction at −0.75 V (vs. Ag/AgCl), with a detection limit of 0.1 µM in landfill leachates .

Methodological Tables

Q. Table 1: Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)Key Analytical ValidationRef.
Oxidative coupling65–7597.0HPLC, 1^1H NMR, EA
Halogen-assisted cyclization80–8599.0SCXRD, 13^{13}C NMR

Q. Table 2: Electrochemical Detection Parameters

Electrode TypeTechniqueLOD (µM)Linear Range (µM)ApplicationRef.
BDD/Graphene nanowallDPV0.10.5–100Explosive sensing in LLs
Au/PANI nanocompositeCV5.010–500Environmental monitoring

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